molecular formula C17H15Cl2N5O B2832882 5-(3-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide CAS No. 1291835-14-7

5-(3-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide

Cat. No. B2832882
CAS RN: 1291835-14-7
M. Wt: 376.24
InChI Key: WBJYNWPRHVDNFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc. It also includes studying the compound’s chemical properties like its acidity or basicity, reactivity, etc .

Scientific Research Applications

Synthesis and Chemical Properties

Antitumor imidazotetrazines : The compound 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a novel antitumor agent, interacts with 5-diazoimidazole-4-carboxamide and alkyl/aryl isocyanates. It decomposes in cold methanol or ethanol to form 2-azahypoxanthine and methyl/ethyl N-(2-chloroethyl)carbamates. It has curative activity against leukemia and may act as a prodrug of the acyclic triazene 5-[3-(2-chloroethyl)triazen-1-yl]imidazole-4-carboxamide (MCTIC), as it opens up to form the triazene in aqueous sodium carbonate (Stevens et al., 1984).

Heterocyclic Synthesis : Treatment of enamino nitriles with triethyl orthoformate leads to the formation of O-ethylformimides. These, when reacted with semicarbazide, form heterocondensed pyrimidines. Further cyclization with dichlorotriphenylphosphorane results in 1,2,4-triazolo[1,5-c]pyrimidines. Hydrolysis of the iminophosphoranes leads to the formation of free amines (Wamhoff et al., 1993).

Substituted Heterocycles : The reaction of omega-chloroalkyl isocyanates and isothiocyanates with active methylene compounds in the presence of Et3N or Na produces various substituted heterocycles like 1,3-oxazolidines, (E,Z)-1,3-thiazolidines, 1,3-oxazines, benzo-oxazines, benzothiazolinones, and imidazopyrimidinediones. This process involves the formation of an anion which cyclizes intramolecularly, followed by tautomerization (Basheer & Rappoport, 2006).

Biological Activities

Synthesis of Azole Derivatives and Biological Activities : The conversion of 1,2,4-Triazole-3-one from tryptamine, followed by treatment with ethyl bromoacetate or 4-chlorophenacyl bromide, produces various azole derivatives. These compounds, after further chemical transformations, demonstrated antimicrobial, antilipase, and/or antiurease activities in studies (Ceylan et al., 2014).

Antimicrobial Activities of Pyrazolopyrimidines : A novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones exhibited significant cytotoxic and 5-lipoxygenase inhibition activities. The structure-activity relationship of these compounds was explored (Rahmouni et al., 2016).

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, etc. It includes looking at safety data sheets and toxicological studies .

properties

IUPAC Name

5-(3-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N5O/c18-12-6-4-11(5-7-12)8-9-20-17(25)15-16(23-24-22-15)21-14-3-1-2-13(19)10-14/h1-7,10,15-16,21-24H,8-9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDMGOADZRFPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2C(NNN2)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 75584166

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